Calcium ion

説明

Calcium ion (Ca2+) is a vital mineral that plays a crucial role in various biological processes in the human body. It is an essential component of bones and teeth, and it is also involved in muscle contraction, nerve signaling, and blood clotting. Calcium ions are present in all cells, and their concentration is tightly regulated by various mechanisms to maintain homeostasis.

科学的研究の応用

Biomedical Applications :

- Calcium ions are used in clinical research programs for pharmaceutical and innovative foods industry, particularly for obtaining early pharmacokinetic data and providing anti-osteoporotic efficacy data of new treatments. A compact 1 MV multi-element AMS system installed by the Netherlands Organization for Applied Scientific Research (TNO) analyzes calcium samples for these purposes, indicating its critical role in biomedical research (Klein et al., 2013).

Scale Prevention in Power Plants :

- Calcium ions, when precipitated, can be used to prevent condenser-tube fouling in coal-fired power plants. A method involving pulse spark discharges in water to precipitate calcium ions demonstrates the potential of this approach in industrial applications (Cho & Fridman, 2012).

Biological Functions and Evolution :

- Calcium has a unique opportunity to be used in several biological processes due to its unusual physical and chemical properties. Its pivotal role in biology is highlighted by the fact that life without calcium is hard to imagine (Jaiswal, 2001).

Plant Science Research :

- In plant science, calcium imaging is utilized to understand Ca2+ signaling and its physiological phenomena. The development of probes for calcium imaging has expanded its application in plant science research (Kanchiswamy et al., 2014).

Noninvasive Monitoring in Healthcare :

- A wearable electrochemical device for continuous monitoring of ionized calcium and pH in body fluids like sweat, urine, and tears has been developed, indicating its potential in noninvasive disease diagnosis (Nyein et al., 2016).

Role in Protozoan Parasites :

- Calcium ions are critical for the invasion of intracellular parasites in several human parasitic protozoa, and their cytosolic concentration is regulated by various transporters. This understanding opens avenues for targeting these transporters for new therapies (Moreno & Docampo, 2003).

Measurement Techniques in Biology :

- Advancements in methods for measuring total calcium in biological samples have significant implications for research, as calcium is crucial for controlling protein expression and activity in response to functional demands (Manno & Ríos, 2015).

Nuclear Calcium Signaling in Plants :

- Nuclear calcium signaling is emerging as an important topic in plants, with studies supporting the hypothesis of nucleus autonomy and potential roles for these nucleus-generated calcium signals in controlling nuclear activity (Mazars et al., 2011).

Cancer Therapy Applications :

- Calcium ions have potential in cancer therapy, as demonstrated by a nanosystem based on Au nanocages for delivering calcium chloride into cancer cells, triggering cell death upon near-infrared irradiation (Chen et al., 2018).

Modeling in Biological and Technological Applications :

- Accurate modeling of calcium in aqueous environments is crucial for both biological and technological applications. New models for calcium dication allow for accurate description of concentrated aqueous calcium chloride solutions (Kohagen et al., 2014).

特性

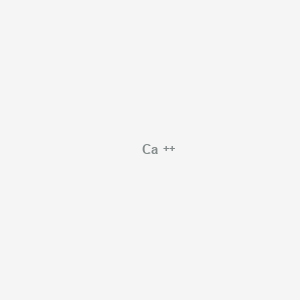

IUPAC Name |

calcium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPQYMZQTOCNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037638 | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Calcium ion | |

CAS RN |

14127-61-8, 7440-70-2 | |

| Record name | Calcium(2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14127-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014127618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M83C4R6ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

850 °C | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)

![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)

![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)